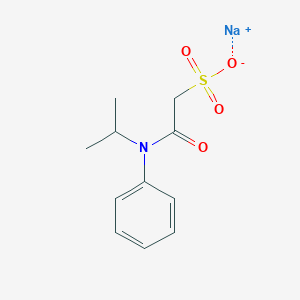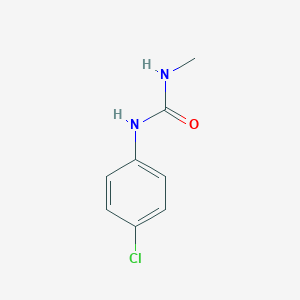
Propachlor ESA sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propachlor ethane sulfonic acid sodium salt is a chemical compound primarily used as an analytical standard and in environmental testing. It is a derivative of propachlor, a herbicide used to control annual grasses and broadleaf weeds. The compound is known for its high solubility in water and stability under various conditions, making it suitable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propachlor ethane sulfonic acid sodium salt is synthesized through a multi-step process. The initial step involves the synthesis of propachlor, which is then converted into propachlor ethane sulfonic acid. This conversion typically involves the reaction of propachlor with ethane sulfonic acid under controlled conditions. The final step involves neutralizing the ethane sulfonic acid derivative with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of propachlor ethane sulfonic acid sodium salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Propachlor ethane sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propachlor ethane sulfonic acid sodium salt has a wide range of scientific research applications:
Chemistry: Used as an analytical standard for calibrating instruments and validating analytical methods.
Biology: Employed in studies to understand the metabolic pathways of herbicides and their environmental impact.
Medicine: Investigated for its potential effects on biological systems and its role in inhibiting specific enzymes.
Mechanism of Action
The mechanism of action of propachlor ethane sulfonic acid sodium salt involves the inhibition of specific enzymes that are crucial for the growth and development of plants. The compound interferes with the biosynthesis of essential amino acids, leading to the inhibition of protein synthesis and ultimately causing the death of the target plants. The molecular targets include enzymes involved in the shikimate pathway, which is essential for the production of aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
- Alachlor ethane sulfonic acid sodium salt
- Butachlor ethane sulfonic acid sodium salt
- Acetochlor ethane sulfonic acid sodium salt
- Metolachlor ethane sulfonic acid sodium salt
Uniqueness
Propachlor ethane sulfonic acid sodium salt is unique due to its specific mode of action and its high solubility in water. Unlike other similar compounds, it has a broader spectrum of activity against various weed species and is more stable under different environmental conditions. This makes it a preferred choice for environmental testing and analytical applications .
Properties
CAS No. |
947601-88-9 |
|---|---|
Molecular Formula |
C11H15NNaO4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16); |
InChI Key |
JZQSNZAKHHULSO-UHFFFAOYSA-N |
SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)






